molecular formula C25H27N5O3S2 B11583781 4-(3-methylphenyl)-1-{[1-(morpholin-4-yl)-1-oxopropan-2-yl]sulfanyl}-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

4-(3-methylphenyl)-1-{[1-(morpholin-4-yl)-1-oxopropan-2-yl]sulfanyl}-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B11583781
M. Wt: 509.6 g/mol
InChI Key: XTWHPPYQCVYUIA-UHFFFAOYSA-N
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Description

4-(3-methylphenyl)-1-{[1-(morpholin-4-yl)-1-oxopropan-2-yl]sulfanyl}-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin core, a morpholine ring, and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylphenyl)-1-{[1-(morpholin-4-yl)-1-oxopropan-2-yl]sulfanyl}-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin core: This step involves the cyclization of appropriate intermediates under controlled conditions.

    Introduction of the morpholine ring: This is achieved through nucleophilic substitution reactions.

    Attachment of the 3-methylphenyl group: This step involves the use of coupling reactions, such as Suzuki or Heck coupling, to introduce the aryl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-methylphenyl)-1-{[1-(morpholin-4-yl)-1-oxopropan-2-yl]sulfanyl}-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated solvents and appropriate catalysts for nucleophilic or electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-methylphenyl)-1-{[1-(morpholin-4-yl)-1-oxopropan-2-yl]sulfanyl}-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(3-methylphenyl)-1-{[1-(morpholin-4-yl)-1-oxopropan-2-yl]sulfanyl}-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-methylphenyl)-1-{[1-(morpholin-4-yl)-1-oxopropan-2-yl]sulfanyl}-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is unique due to its complex structure and multifunctional groups, which confer a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in scientific research.

Properties

Molecular Formula

C25H27N5O3S2

Molecular Weight

509.6 g/mol

IUPAC Name

7-(3-methylphenyl)-3-(1-morpholin-4-yl-1-oxopropan-2-yl)sulfanyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

InChI

InChI=1S/C25H27N5O3S2/c1-15-6-5-7-17(14-15)29-22(32)20-18-8-3-4-9-19(18)35-23(20)30-24(29)26-27-25(30)34-16(2)21(31)28-10-12-33-13-11-28/h5-7,14,16H,3-4,8-13H2,1-2H3

InChI Key

XTWHPPYQCVYUIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(N4C2=NN=C4SC(C)C(=O)N5CCOCC5)SC6=C3CCCC6

Origin of Product

United States

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